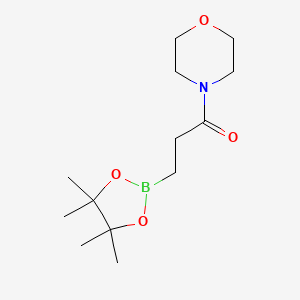

1-(Morpholin-4-yl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one

Description

1-(Morpholin-4-yl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one is a boronate ester-containing compound featuring a morpholine ring and a ketone group. It is cataloged under CAS number 1029716-44-6 () and is commercially available with a purity of 96% (QL-4893, ). The morpholine moiety imparts basicity and conformational rigidity, while the tetramethyl-1,3,2-dioxaborolane group enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in pharmaceutical and materials chemistry.

Properties

IUPAC Name |

1-morpholin-4-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24BNO4/c1-12(2)13(3,4)19-14(18-12)6-5-11(16)15-7-9-17-10-8-15/h5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASIGGHZBPBBIAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCC(=O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Morpholin-4-yl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one typically involves the following steps:

Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with a suitable dehydrating agent.

Introduction of the Boronate Ester: This step involves the reaction of a suitable boronic acid or boronate ester precursor with the morpholine derivative under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

1-(Morpholin-4-yl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one can undergo various types of chemical reactions, including:

Oxidation: The boronate ester can be oxidized to form boronic acids.

Reduction: The carbonyl group in the compound can be reduced to form alcohols.

Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenated compounds or other electrophiles.

Major Products Formed

Oxidation: Boronic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

1-(Morpholin-4-yl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis.

Biology: Potential use in the development of biologically active molecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-(Morpholin-4-yl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, while the morpholine ring can interact with various biological receptors.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Morpholine-Containing Propan-1-one Derivatives

3-(Morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one ()

- Structure : Replaces the boronate ester with phenyl and pyridin-2-yl groups.

- Properties: Melting point: 445 K (). Synthesis yield: 78% via ethanol-based condensation (). Crystallography: Morpholine adopts a chair conformation; weak C–H···π interactions stabilize the crystal lattice ().

- Applications : Used as a chiral auxiliary in asymmetric synthesis ().

2-(4-Isobutylphenyl)-1-(morpholin-4-yl)propan-1-one ()

Comparison :

Tetramethyl-1,3,2-dioxaborolane Derivatives

1-([1,1'-Biphenyl]-4-yl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one ()

- Structure : Biphenyl group replaces morpholine.

- Properties :

PharmaBlock Boronate Esters ()

Examples include:

- 1-(Oxetan-3-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 1339890-99-1).

- 1-Methanesulfonyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 944994-03-0).

Comparison :

- Pyrazole-based boronate esters () exhibit higher thermal stability due to aromaticity, whereas the target compound’s aliphatic propan-1-one chain may increase flexibility.

- The biphenyl derivative () is tailored for π-π stacking, whereas the morpholine group in the target compound enables hydrogen bonding.

1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one ()

- Risk: Potential genotoxicity observed in structural analogs with pyridinyl groups ().

Comparison :

- However, boronate esters generally require handling under inert conditions due to moisture sensitivity.

Biological Activity

1-(Morpholin-4-yl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant studies that highlight its pharmacological properties.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C15H24BNO3S

- Molecular Weight : 309.23 g/mol

- CAS Number : 364794-85-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been noted for its potential as an enzyme inhibitor, particularly in the context of endonuclease activity, which is crucial for viral replication processes.

In Vitro Studies

Recent studies have demonstrated that compounds with similar structural features exhibit significant inhibitory effects on specific enzymes. For instance, luteolin derivatives have shown IC50 values in the nanomolar range against endonuclease targets . This suggests that this compound may also possess comparable inhibitory properties.

Table 1: Comparative IC50 Values of Related Compounds

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| Luteolin | PA-Nter Endonuclease | 73 ± 3 |

| Orientin | PA-Nter Endonuclease | 42 ± 2 |

| 1-(Morpholin-4-yl)-... | Unknown | TBD |

Case Study 1: Antiviral Activity

A study focusing on the antiviral properties of morpholine derivatives indicated that these compounds could inhibit viral replication by targeting specific viral enzymes. The study utilized a series of morpholine-based compounds and assessed their efficacy against various viruses, showing promising results for structural analogs of this compound.

Case Study 2: Cytotoxicity Assessment

Another investigation evaluated the cytotoxic effects of similar compounds on cancer cell lines. The results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with minimal side effects.

Toxicological Profile

The compound's safety profile is essential for its potential therapeutic use. Preliminary assessments indicate that it may cause skin irritation and has harmful effects if ingested . Further toxicological studies are necessary to establish a comprehensive safety profile.

Q & A

What are the common synthetic routes for synthesizing 1-(Morpholin-4-yl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one, and how are reaction conditions optimized for yield?

Basic Research Question

The compound is typically synthesized via multi-step reactions involving:

- Friedel-Crafts acylation for ketone formation, using morpholine derivatives and boron-containing precursors.

- Boronic ester introduction through Suzuki-Miyaura coupling or direct substitution, requiring anhydrous conditions due to the moisture-sensitive dioxaborolane group .

Optimization includes: - Catalyst selection (e.g., Pd catalysts for coupling reactions) and solvent choice (e.g., THF or DMF for stability).

- Temperature control (often 0–60°C) to balance reactivity and decomposition risks .

Which spectroscopic and analytical techniques are most effective for confirming the structure and purity of this compound?

Basic Research Question

Key methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify morpholine and dioxaborolane integration .

- Mass Spectrometry (MS) : High-resolution MS for molecular weight confirmation .

- Infrared (IR) Spectroscopy : Identification of carbonyl (C=O) and B-O vibrational bands .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>90% threshold for research-grade material) .

How can computational modeling and X-ray crystallography resolve discrepancies in structural data for this compound?

Advanced Research Question

Discrepancies in bond angles or stereochemistry are addressed via:

- X-ray crystallography : Using programs like SHELXL for refinement and ORTEP-3 for visualization to resolve ambiguities in electron density maps .

- Density Functional Theory (DFT) : Computational models predict stable conformers, cross-validated with experimental data .

Example: A 2022 study resolved conflicting morpholine ring puckering data by combining SHELXL-refined crystallographic data with DFT-optimized geometries .

What strategies enhance the stability of the dioxaborolane moiety during synthetic processes?

Advanced Research Question

The dioxaborolane group is prone to hydrolysis. Stabilization methods include:

- Anhydrous conditions : Use of Schlenk lines or gloveboxes for moisture-sensitive steps .

- Protective groups : Temporary silylation of boronate esters prior to reactions .

- Low-temperature storage : Storing at –20°C in amber vials to prevent degradation .

How does this compound participate in palladium-catalyzed cross-coupling reactions, and what factors influence its reactivity?

Advanced Research Question

As a boronic ester, it acts as a nucleophile in Suzuki-Miyaura couplings :

- Catalyst systems : Pd(PPh) or PdCl(dppf) for aryl-aryl bond formation .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility and reaction rates.

- Base selection : KCO or CsCO facilitates transmetalation .

Recent studies show microwave-assisted synthesis reduces reaction times from hours to minutes .

What chromatographic methods are recommended for purifying this compound, and what challenges arise during purification?

Basic Research Question

Purification challenges include:

- Hydrophobicity : Requires reverse-phase HPLC or silica gel chromatography with gradients of ethyl acetate/hexane .

- Boronate stability : Avoid aqueous phases; use dry-loading techniques for column chromatography .

- TLC monitoring : R values tracked using UV-active stains (e.g., iodine) .

How can researchers design experiments to investigate this compound’s potential as a boron delivery agent in medicinal chemistry?

Advanced Research Question

Experimental design considerations:

- Biological assays : Test binding affinity to target proteins (e.g., kinases) via surface plasmon resonance (SPR) .

- Metabolic stability : Use liver microsomes to assess boronate hydrolysis rates .

- Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents on the morpholine or dioxaborolane groups .

A 2024 study highlighted its use in proteolysis-targeting chimeras (PROTACs) due to boron’s affinity for hydroxyl-rich protein pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.